molecular formula C18H14N4O4 B2538712 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide CAS No. 1421531-78-3

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide

Cat. No.: B2538712
CAS No.: 1421531-78-3
M. Wt: 350.334
InChI Key: PCYFAHNWEIKNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a 1,3-benzodioxole ring system, a privileged scaffold in drug discovery known to be present in compounds with a wide range of pharmacological activities. Patents indicate that derivatives containing the benzo[d][1,3]dioxole core have been investigated for treating various neurological disorders, including anxiety, major depressive disorder, and panic disorders . Furthermore, recent research has highlighted that molecules featuring the 1,3-benzodioxole moiety can exhibit selective toxicity towards tumor cells under specific metabolic conditions, such as glucose starvation, by targeting mitochondrial function . The integration of this moiety with a pyrimidine and an isonicotinamide group suggests potential as a kinase inhibitor or a modulator of other enzymatic pathways. This compound is intended for research purposes to further explore these and other potential biological mechanisms and applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-18(13-3-5-19-6-4-13)22-16-8-17(21-10-20-16)24-9-12-1-2-14-15(7-12)26-11-25-14/h1-8,10H,9,11H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFAHNWEIKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then reacted with a pyrimidine precursor under specific conditions to form the intermediate. This intermediate is subsequently coupled with isonicotinamide to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Benzodioxole Substituents

Compound 3 from :
  • Structure: 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide
  • Key Differences :
    • The benzodioxole group is attached via a methylamine linker instead of methoxy.
    • Incorporates a dioxopiperidin-isoindolin moiety, absent in the target compound.
  • Implications : The methylamine linker may enhance hydrogen bonding with targets like kinases, while the isoindolin group could improve solubility .
Compound 11o from :
  • Structure: A benzodiazepine-carboxamide derivative with a pyrimido[4,5-d]pyrimidinone core.
  • Key Differences: Replaces benzodioxole with a benzylamino group. Features a complex macrocyclic structure, contrasting with the simpler pyrimidine-isonicotinamide scaffold.
  • Implications : The macrocycle may confer selectivity for specific protein-protein interaction targets .

Functional Analogues with Pyrimidine-Isonicotinamide Scaffolds

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide ():
  • Structure : A thiazolidinedione-linked benzamide.
  • Key Differences :
    • Lacks pyrimidine but retains the amide linkage.
    • Thiazolidinedione group suggests antidiabetic or anti-inflammatory applications.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Pyrimidine Benzodioxole-methoxy, isonicotinamide ~383.35 (estimated) Kinase inhibition (hypothesized)
Compound 3 () Pyrimidine Benzodioxole-methylamine, acetamide ~621.62 Kinase/proteasome modulation
11o () Pyrimido[4,5-d]pyrimidinone Benzylamino, macrocyclic benzodiazepine ~920.12 Undisclosed (structural complexity suggests CNS targets)
(E)-4-... Benzamide () Benzamide Thiazolidinedione, phenyl ~352.40 Antidiabetic/anti-inflammatory

Research Findings and Implications

  • Target Compound vs.
  • Target Compound vs. 11o : The simpler pyrimidine scaffold of the target compound offers synthetic accessibility over 11o’s macrocycle, favoring large-scale production .
  • Target Compound vs. Thiazolidinedione Derivatives : The pyrimidine-isonicotinamide core may prioritize kinase inhibition over metabolic activity, suggesting divergent therapeutic applications .

Biological Activity

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and diabetes management. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H16N4O4S
  • Molecular Weight : 432.45 g/mol
  • CAS Number : 1421489-49-7

The compound primarily targets microtubules and their constituent protein, tubulin , which plays a crucial role in cell division and intracellular transport. By modulating microtubule assembly, it induces cell cycle arrest, particularly at the S phase, leading to potent anticancer effects against various cancer cell lines .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant cytotoxicity
HeLa (Cervical Cancer)15.0Induces apoptosis
A549 (Lung Cancer)10.0Inhibits proliferation

These results demonstrate the compound's potential as an anticancer agent, warranting further investigation into its clinical applications.

Antidiabetic Potential

In addition to its anticancer properties, this compound has shown promise in managing diabetes. A study evaluated its effects on α-amylase inhibition, a key enzyme involved in carbohydrate digestion:

Compound IC50 (µM) Effect
This compound0.68Effective α-amylase inhibitor

This suggests that the compound may aid in controlling blood glucose levels by inhibiting carbohydrate absorption .

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell growth and induces apoptosis through microtubule disruption.
  • In Vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in tumor size and improved survival rates compared to control groups.
  • Safety Profile : Toxicity assessments indicate that the compound exhibits minimal adverse effects on normal cells, highlighting its potential for therapeutic use without significant side effects .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine C4 position, followed by coupling with isonicotinamide. To optimize yields, employ Design of Experiments (DoE) principles, such as fractional factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, using DMF as a solvent with HBTU/DIPEA coupling agents can enhance amide bond formation efficiency . Purity validation via HPLC (≥95%) is critical, as noted in pyrimidine derivative syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., benzodioxole methoxy protons at δ ~5.3 ppm and pyrimidine protons at δ ~8.5 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H]+ calculated for C22H17N4O4: 413.12). Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm, referencing retention times against standards .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in biological systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as hydrolysis of the benzodioxole moiety under physiological conditions. Pair these with molecular dynamics simulations to assess binding affinity to target proteins (e.g., kinases). The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error cycles .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor, and what experimental designs mitigate off-target effects?

  • Methodological Answer : Use kinase profiling assays (e.g., ATP-competitive binding studies) with recombinant enzymes. To minimize off-target interactions, apply structure-activity relationship (SAR) analyses by synthesizing analogs with modified pyrimidine substituents. For example, replacing the benzodioxole group with fluorinated aryl ethers could enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Perform metabolomic profiling to identify cell line-specific metabolic pathways influencing compound efficacy. Use multivariate statistical analysis (e.g., PCA or PLS-DA) to correlate activity with variables like membrane permeability or efflux pump expression. Cross-validate findings with 3D tumor spheroid models to mimic in vivo heterogeneity .

Q. How can the synthesis process be scaled from laboratory to pilot plant while maintaining reproducibility?

  • Methodological Answer : Apply process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) to monitor reaction progress in real time. Optimize crystallization conditions using solubility parameter modeling (e.g., Hansen parameters) to ensure consistent particle size distribution. Pilot-scale reactors should employ continuous flow chemistry to enhance heat/mass transfer, as demonstrated in pyrimidine-based API production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.